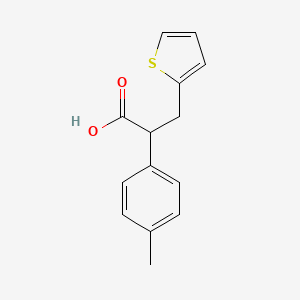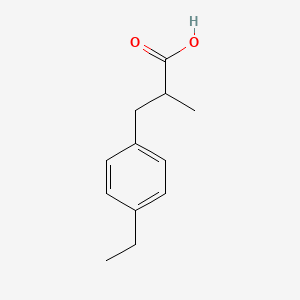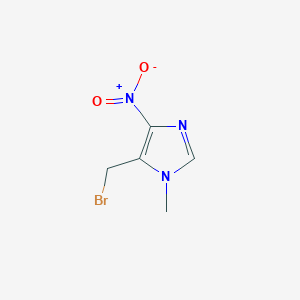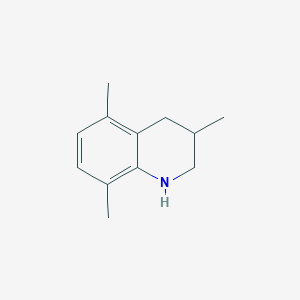![molecular formula C10H8N2O3S B3073086 [6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid CAS No. 1017326-15-6](/img/structure/B3073086.png)
[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid
Descripción general
Descripción
“[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid” is a chemical compound with the CAS Number: 1017326-15-6 . It has a molecular weight of 236.25 .
Molecular Structure Analysis
The IUPAC name of this compound is (6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl)acetic acid . The InChI code is 1S/C10H8N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 236.25 . The InChI code is 1S/C10H8N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15) .Aplicaciones Científicas De Investigación
Novel Compound Synthesis
[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]acetic acid and its derivatives have been a focal point in the synthesis of novel chemical compounds. Studies have shown that these derivatives can be used to create unique chemical structures with potential applications in various fields. For instance, derivatives have been utilized in the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These compounds have shown promise in forming new classes of fused azines, indicating their potential in creating complex chemical structures for various applications (Ibrahim & Behbehani, 2014).
Antibacterial Applications
Compounds derived from [6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]acetic acid have shown significant potential in antibacterial applications. For example, synthesized thieno[2,3-c]pyridazines using related compounds as starting materials exhibited notable antibacterial activities, suggesting their utility in combating bacterial infections (Al-Kamali et al., 2014). Similarly, a study on the synthesis, characterization, and evaluation of antibacterial activities of new pyridine derivatives from related compounds highlighted their potential as antibacterial agents (Elewa et al., 2021).
Antimicrobial and Anticancer Research
Further research into related compounds has led to the discovery of antimicrobial and anticancer properties. A study on the synthesis and evaluation of antibacterial activity of 1,4-benzoxazine analogues, derived from similar compounds, showcased their effectiveness against various bacterial strains, indicating their potential in developing new antimicrobial drugs (Kadian et al., 2012). Moreover, the exploration of anticancer properties in synthesized derivatives has shed light on their potential applications in cancer treatment (Mehvish & Kumar, 2022).
Mecanismo De Acción
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . The affected pathways and their downstream effects would depend on the exact structure of the derivative and the biological target it interacts with.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .
Propiedades
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWFPFIIVRGMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)
![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)




![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)
![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)



